molecular formula C7H3ClF2O B061406 3-Chloro-2,6-difluorobenzaldehyde CAS No. 190011-87-1

3-Chloro-2,6-difluorobenzaldehyde

Cat. No. B061406
M. Wt: 176.55 g/mol
InChI Key: HFKZZEDGXXYRDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes, including 3-Chloro-2,6-difluorobenzaldehyde, often involves halogenation reactions or substitutions in precursor compounds. Wang Ya-lou (2004) detailed a method for preparing 2,6-Difluorobenzaldehyde, a closely related compound, from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide, achieving a yield and purity of 61.2% and 98.1%, respectively (Wang Ya-lou, 2004). This method highlights the potential pathways for synthesizing halogenated aldehydes through halogen exchange reactions.

Molecular Structure Analysis

The molecular structure of 3-Chloro-2,6-difluorobenzaldehyde, like its analogs, is characterized by the presence of halogen atoms that influence its chemical and physical properties. Studies on similar compounds, such as 4-chloro-3-fluorobenzaldehyde, have used techniques like X-ray diffraction, FT-IR, and Raman spectroscopy to characterize their structures (C. Parlak et al., 2014). These analyses provide insights into the effects of halogenation on the molecular conformation and stability.

Chemical Reactions and Properties

Halogenated benzaldehydes participate in various chemical reactions, leveraging the reactivity of the aldehyde group and the influence of halogen atoms. For example, 2-Hydroxybenzaldehydes have been shown to undergo reactions with alkynes, alkenes, or allenes, facilitated by a rhodium catalyst system, producing 2-alkenoylphenols (Ken Kokubo et al., 1999). This demonstrates the versatility of halogenated benzaldehydes in synthetic chemistry.

Scientific Research Applications

  • Base-Catalyzed Cyclocondensation : 3-Chloro-2,6-difluorobenzaldehyde is used in the base-catalyzed cyclocondensation of 2,6-dihalobenzaldehydes, ethyl cyanoacetate, and thiourea to yield a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds are noted for their resistance to atmospheric oxidation even at high temperatures and are useful in various chemical syntheses (Al-Omar, Al-Obaid, El‐Brollosy, & El-Emam, 2010).

  • Synthesis : The compound has been synthesized from 2,6-dichlorobenzaldehyde and KF in tetramethylene sulfoxide. This synthetic procedure is optimized using a uniform design, indicating its critical role in various synthetic pathways (Wang Ya-lou, 2004).

  • Chromatography Analyses : It's used in the separation of chlorinated 4-hydroxybenzaldehydes on a capillary column, showing its importance in analytical chemistry and substance identification (Korhonen & Knuutinen, 1984).

  • Transformation to Benzaldehyde : It's involved in the transformation of 2,6-difluorotoluene to the corresponding benzaldehyde via benzyl chloride, indicating its utility in the preparation of various derivatives (Malykhin & Shteingarts, 1998).

  • Coordination Chemistry : It reacts with phosphino hydrazone to give compounds that rapidly react with labile ruthenium(II) complexes, indicating its role in the preparation of complex compounds with potential applications in catalysis and other areas (Perera & Shaw, 1995).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKZZEDGXXYRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353001
Record name 3-Chloro-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-difluorobenzaldehyde

CAS RN

190011-87-1
Record name 3-Chloro-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-difluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyllithium (1.43M in hexane, 20.2 mmol, 14.1 ml) was added dropwise at 0° C. to a solution of diisopropylamine (2.91 ml, 22.2 mmol) in THF (80 ml). After 30 min. at 0° C., the solution was cooled to -78° C. and 1-chloro-2,4-difluorobenzene (3 g, 20.2 mmol) in THF (10 ml) added dropwise. After 30 min., 4-formylmorpholine (4.1 ml) was added and the mixture warmed to room temperature over 1 h, diluted with 1N HCl, extracted twice with ethyl acetate, the extracts washed with brine, dried over sodium sulphate and evaporated to give a mobile yellow oil (2.2 g), MS (+EI) 178/177/176/175 (M+), 1H NMR (CDCl3) 10.34 (1H, s), 7.66-7.60 (1H, m), 7.00 (1H, dt, J6.9 Hz, 1.2 Hz).
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CS Hiremath, J Tonannavar - Spectrochimica Acta Part A: Molecular and …, 2009 - Elsevier
Fourier-transform, laser Raman (3500–50cm −1 ) and infrared (IR) (4000–400cm −1 ) spectral measurements have been made for solid samples of 2-chloro-3,6-difluoro-, 3-chloro-2,6-…
Number of citations: 7 www.sciencedirect.com
HA Adekale, AL Alessi, MA Arsalanuddin, AM Avak… - 2022 - chemrxiv.org
Novel octyl 2-cyano-3-phenyl-2-propenoates, RPhCH=C(CN)CO2CH2(CH2)6CH3 (where R is 2-acetyl, 2,3,4-trimethoxy, 2,4,5-trimethoxy, 2,4,6-trifluoro, 3,4,5-trifluoro, 2,3,5,6-…
Number of citations: 2 chemrxiv.org
CG Clark, KA Rossi, JR Corte, T Fang… - Bioorganic & Medicinal …, 2019 - Elsevier
This manuscript describes the discovery of a series of macrocyclic inhibitors of FXIa with oral bioavailability. Assisted by structure based drug design and ligand bound X-ray crystal …
Number of citations: 10 www.sciencedirect.com
W Yang, Y Wang, A Lai, CG Clark… - Journal of Medicinal …, 2020 - ACS Publications
Oral factor XIa (FXIa) inhibitors may provide a promising new antithrombotic therapy with an improved benefit to bleeding risk profile over existing antithrombotic agents. Herein, we …
Number of citations: 15 pubs.acs.org
AK Dilger, KB Pabbisetty, JR Corte… - Journal of Medicinal …, 2021 - ACS Publications
Factor XIa (FXIa) is an enzyme in the coagulation cascade thought to amplify thrombin generation but has a limited role in hemostasis. From preclinical models and human genetics, an …
Number of citations: 37 pubs.acs.org
AS Cornec, L Monti, J Kovalevich… - Journal of medicinal …, 2017 - ACS Publications
Alzheimer’s disease (AD) is a complex, multifactorial disease in which different neuropathological mechanisms are likely involved, including those associated with pathological tau and …
Number of citations: 45 pubs.acs.org
Y Xu - 2018 - search.proquest.com
In this dissertation, the development of several novel organic synthetic methods featuring the functionalization of C–H and C–C bonds was described by using transition metal catalysis, …
Number of citations: 2 search.proquest.com

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